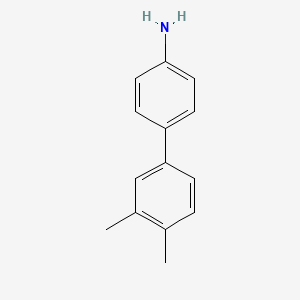

4-(3,4-Dimethylphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRHBQWQHXRSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374387 | |

| Record name | 4-(3,4-dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188906-52-7 | |

| Record name | 4-(3,4-dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188906-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 3,4 Dimethylphenyl Aniline

Classical Synthetic Approaches to 4-(3,4-Dimethylphenyl)aniline

Traditional methods for the synthesis of diarylamines have laid the groundwork for more advanced catalytic systems. These classical approaches, while sometimes limited by harsh conditions and narrow substrate scope, remain fundamental in organic synthesis.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a foundational method for forming aryl-nitrogen bonds. In a plausible SNAr pathway to this compound, an activated aryl halide bearing a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the leaving group would react with 3,4-dimethylaniline. For instance, 1-fluoro-4-nitrobenzene could react with 3,4-dimethylaniline, followed by the reduction of the nitro group to an amine.

The mechanism typically proceeds via a two-step addition-elimination sequence involving a discrete Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. The efficiency of this pathway is highly dependent on the electronic properties of the aryl halide and the nucleophilicity of the aniline (B41778).

A related classical approach is the high-pressure ammonolysis of an aryl halide. For example, a high yield of 3,4-dimethylaniline can be obtained from the ammonolysis of 4-bromo-orthoxylene in the presence of a copper catalyst, demonstrating a classical method for C-N bond formation on a related scaffold.

Reductive Amination Strategies

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. A potential reductive amination strategy for this compound would involve the reaction of 3,4-dimethylbenzaldehyde with p-nitroaniline to form an imine, which is then reduced to the corresponding diarylamine. The nitro group would subsequently be reduced to the target aniline.

A variety of reducing agents can be employed for the imine reduction, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent is critical to avoid the competing reduction of the carbonyl group before imine formation. The Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives as the reducing agent, is another established method for this transformation.

Modern Catalytic Synthesis Routes

Modern synthetic chemistry has seen a paradigm shift towards catalytic methods, which offer milder reaction conditions, broader substrate scope, and higher efficiency compared to classical approaches.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, providing direct routes to this compound.

Buchwald-Hartwig Amination: This reaction has become a cornerstone for the synthesis of aryl amines. It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orgacsgcipr.org Two primary disconnections are possible for the synthesis of this compound:

Coupling of 4-bromo-1,2-dimethylbenzene with p-phenylenediamine.

Coupling of 4-bromoaniline with 3,4-dimethylaniline.

The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) in the presence of a base such as sodium tert-butoxide or potassium phosphate. organic-chemistry.orglibretexts.org These reactions generally provide high yields and exhibit excellent functional group tolerance. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Typical Solvent |

| 4-bromo-1,2-dimethylbenzene | p-phenylenediamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |

| 4-bromoaniline | 3,4-dimethylaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane |

Suzuki-Miyaura Coupling: This reaction provides a robust method for C-C bond formation. The synthesis of this compound can be achieved by coupling an aminophenylboronic acid derivative with a halo-xylene. Specifically, the reaction would involve:

Coupling of 4-aminophenylboronic acid with 4-bromo-1,2-dimethylbenzene.

This approach benefits from the commercial availability of the starting materials and the mild reaction conditions. The catalyst system is similar to that used in the Buchwald-Hartwig amination, often employing a palladium catalyst with phosphine ligands. mdpi.comnih.gov The use of water-soluble ligands has also enabled this reaction to be performed in aqueous media. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base |

| 4-aminophenylboronic acid | 4-bromo-1,2-dimethylbenzene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ |

| 4-boronoaniline hydrochloride | 4-iodo-1,2-dimethylbenzene | Pd₂(dba)₃ | SPhos | K₃PO₄ |

Photoredox Catalysis in Aniline Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. While a direct synthesis of this compound using this method is not widely reported, the principles of photoredox catalysis can be applied to the derivatization of anilines and the formation of C-N bonds. acs.org

For instance, photoredox-catalyzed methods have been developed for the synthesis of diarylamines through various pathways, including the coupling of anilines with aryl halides or the functionalization of C-H bonds. acs.org These methods often utilize a photocatalyst, such as an iridium or ruthenium complex, that can be excited by visible light to initiate a single-electron transfer process, generating reactive radical intermediates. This approach offers a promising avenue for developing new, more sustainable routes to diarylamines.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for the development of sustainable chemical processes. unibo.it In the context of this compound synthesis, several strategies can be employed to reduce the environmental impact.

Catalyst Choice: While palladium is a highly effective catalyst, its cost and toxicity are concerns. Research into using more abundant and less toxic base metals like copper or nickel for cross-coupling reactions is an active area. acsgcipr.orgchemrxiv.org

Solvent Selection: Traditional cross-coupling reactions often use hazardous organic solvents like toluene or dioxane. acsgcipr.org The development of reactions in greener solvents, such as water or biorenewable solvents, is a key goal. Micellar catalysis, where reactions are run in water using surfactants to form nanoreactors, has shown great promise for Suzuki couplings. mdpi.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com Electrochemical methods, powered by renewable electricity, offer another energy-efficient alternative for synthesizing anilines from nitroarenes at room temperature and pressure. specchemonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Cross-coupling reactions generally have good atom economy compared to classical methods that may involve protection/deprotection steps.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Solvent-Free Reaction Conditions

In modern organic synthesis, the development of solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce environmental impact and simplify purification processes. Research has demonstrated the feasibility of synthesizing complex molecules, such as quinoline (B57606) derivatives from anilines, without the use of traditional organic solvents.

One notable example is the one-pot synthesis of 6,7-dimethyl-3-phenylquinoline from 3,4-dimethylaniline and styrene oxide. nih.gov This reaction proceeds efficiently at room temperature under solvent-free conditions, utilizing a mixture of aluminum oxide (Al₂O₃) and methanesulfonic acid (MeSO₃H) as the catalytic system. nih.gov The optimization of this reaction highlights the critical role of both components; in the absence of the catalyst system, no product was observed. nih.gov The use of MeSO₃H alone yielded the product in 75%, but the combination with Al₂O₃ under solvent-free conditions for just 10 minutes resulted in a 94% yield. nih.gov This approach not only provides rapid access to the product in excellent yields but also features a recyclable catalyst, as the Al₂O₃ can be recovered and reused for multiple cycles without significant loss of activity. nih.gov

| Entry | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | None | - | 120 | 0 |

| 2 | Al₂O₃ (0.1 g) | - | 120 | 0 |

| 3 | MeSO₃H (0.3 mL) | - | 30 | 75 |

| 4 | Al₂O₃ (0.1 g) / MeSO₃H (0.3 mL) | CH₃CN | 60 | 60 |

| 5 | Al₂O₃ (0.1 g) / MeSO₃H (0.3 mL) | CH₂Cl₂ | 60 | 55 |

| 6 | Al₂O₃ (0.1 g) / MeSO₃H (0.3 mL) | Solvent-free | 10 | 94 |

| This table presents data on the optimization studies for the synthesis of 6,7-dimethyl-3-phenylquinoline from 3,4-dimethylaniline and styrene oxide. nih.gov |

Atom Economy and Reaction Efficiency Studies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgchemrxiv.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they generate fewer byproducts and less waste. rsc.orgprimescholars.com

The synthesis of biaryl amines like this compound often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. wikipedia.orgnih.gov While these reactions are powerful tools for forming C-N and C-C bonds, their atom economy can be impacted by the use of stoichiometric bases and the generation of salt byproducts. primescholars.com

Factors influencing reaction efficiency include:

Catalyst Loading: Minimizing the amount of precious metal catalyst, like palladium, is crucial for both cost and environmental reasons. acsgcipr.org Research focuses on developing highly active catalyst systems that operate at low loadings. researchgate.net

Ligand Design: The choice of ligand coordinated to the palladium center is critical for catalyst activity, stability, and substrate scope. researchgate.netwiley.com The development of sterically hindered and electron-rich phosphine ligands has significantly improved the efficiency of cross-coupling reactions. wikipedia.org

Improving the atom economy and efficiency of these synthetic routes is an ongoing effort in chemical research, with the goal of making the production of valuable compounds like this compound more sustainable. rsc.org

Derivatization from 3,4-Dimethylaniline as a Key Intermediate

3,4-Dimethylaniline is a versatile intermediate for the synthesis of more complex molecules, including this compound. Its synthesis can be achieved through various methods, such as the high-pressure ammonolysis of 4-bromo-o-xylene in the presence of a copper catalyst or the catalytic hydrogenation of 3,4-dimethyl-1-nitrobenzene using a Raney nickel catalyst. google.comprepchem.com

Once obtained, 3,4-dimethylaniline can be derivatized through several powerful cross-coupling reactions to form the target biaryl amine structure. The primary methods for creating the C-N or C-C bond necessary for linking the two aromatic rings are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. wikipedia.org It directly couples an amine with an aryl halide or triflate. To synthesize this compound, one could envision two main pathways:

Reacting 3,4-dimethylaniline with a suitable 4-halophenyl derivative (e.g., 4-iodobenzene, 4-bromobenzene).

Reacting aniline with a 4-halo-1,2-dimethylbenzene derivative (e.g., 4-bromo-o-xylene).

The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand in the presence of a base (e.g., NaOt-Bu, K₃PO₄). organic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org For example, an efficient palladium-catalyzed amination has been described for coupling hindered N-alkyl-substituted anilines with aromatic bromides using a palladium(I) tri-tert-butylphosphine bromide dimer. nih.gov

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. tcichemicals.com To synthesize this compound using this method, a multi-step process is required where the C-C bond is formed first, followed by the introduction or modification of the amino group. A potential route involves coupling 3,4-dimethylphenylboronic acid with a protected or nitro-substituted 4-bromoaniline, followed by deprotection or reduction of the nitro group. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Recent advancements have focused on developing ligand-free protocols in aqueous media to enhance the environmental friendliness of the process. semanticscholar.org

| Reaction Type | Reactants | Key Reagents | Bond Formed |

| Buchwald-Hartwig Amination | 3,4-Dimethylaniline + Aryl Halide | Pd Catalyst, Ligand, Base | C-N |

| Suzuki-Miyaura Coupling | 3,4-Dimethylphenylboronic Acid + Aryl Halide | Pd Catalyst, Base | C-C |

| This table outlines the key cross-coupling strategies for derivatizing from 3,4-dimethylaniline. |

Chemical Reactivity and Transformation Studies of 4 3,4 Dimethylphenyl Aniline

Reactivity of the Aromatic Amino Group

The amino group in 4-(3,4-Dimethylphenyl)aniline is a potent activating group, significantly influencing the reactivity of the aniline (B41778) ring. Its electron-donating nature enhances the nucleophilicity of the aromatic system, making it susceptible to attack by various electrophiles. Furthermore, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in condensation and addition reactions.

Electrophilic Aromatic Substitution Reactions

The amino group in aniline and its derivatives is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. unb.cawikipedia.orgyoutube.com This is due to the resonance donation of the nitrogen's lone pair into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. mdpi.com Consequently, this compound is expected to be highly reactive towards electrophiles, with substitution occurring at the positions ortho to the amino group (positions 2 and 6 of the aniline ring).

However, the high reactivity of anilines can also lead to challenges such as overreaction and polysubstitution. unb.ca For instance, direct halogenation of aniline often results in the formation of tri-substituted products. youtube.com To control the reactivity and achieve mono-substitution, the amino group is often protected by acetylation. The resulting acetanilide is less activated, allowing for more selective substitution. unb.ca

Furthermore, Friedel-Crafts reactions are generally not successful with anilines because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. wikipedia.orgnih.gov

Nitration of anilines can also be problematic as the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion. The -NH₃⁺ group is a meta-directing and deactivating group, leading to a mixture of products. mdpi.comnih.gov

A key reaction of aromatic amines is diazotization, followed by azo coupling. The reaction of an aromatic primary amine with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures (0–5 °C) yields a diazonium salt. unb.ca This diazonium salt can then act as an electrophile and react with an electron-rich coupling component, such as a phenol or another aniline derivative, to form a highly colored azo compound. nih.gov This reaction is a cornerstone in the synthesis of a vast array of azo dyes. unb.cajbiochemtech.com

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Remarks |

| Halogenation | Br₂ or Cl₂ | 2,6-Dihalo-4-(3,4-dimethylphenyl)aniline | Prone to overreaction; protection of the amino group may be necessary for monosubstitution. unb.cayoutube.com |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and meta-nitro derivatives | Protonation of the amino group leads to meta-directing anilinium ion. mdpi.comnih.gov |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3,4-dimethylphenyl)benzenesulfonic acid | Can proceed without protection of the amino group. youtube.com |

| Azo Coupling | 1. NaNO₂, HCl (0-5°C) 2. Electron-rich aromatic compound | Azo dye | Diazonium salt acts as an electrophile. nih.gov |

Nucleophilic Reactivity in Condensation and Addition Reactions

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to this compound. This allows it to participate in condensation and addition reactions with various electrophilic partners.

A prominent example is the formation of Schiff bases (imines) through the condensation reaction with aldehydes and ketones. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. derpharmachemica.comekb.egedu.krd For instance, the reaction of 3,4-dimethylaniline with 5-(2-phenyleth-1-ynyl)thiophene-2-carbaldehyde in the presence of an acid catalyst yields the corresponding (E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine. ssau.ru

This compound can also undergo nucleophilic addition to activated alkenes, such as α,β-unsaturated carbonyl compounds. This Michael-type addition is a valuable method for the formation of carbon-nitrogen bonds. mdpi.com The reactivity of the alkene is enhanced by electron-withdrawing groups, making it more susceptible to nucleophilic attack. nih.govnih.govnih.gov

| Reaction Type | Electrophilic Partner | Product Type | Key Features |

| Schiff Base Formation | Aldehydes, Ketones | Imine | Reversible reaction, often acid-catalyzed. derpharmachemica.comedu.krd |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compound | Conjugate addition of the amine to the activated double bond. mdpi.com |

Transformations Involving the Dimethylphenyl Moiety

The dimethylphenyl part of the molecule also offers opportunities for chemical transformations, although it is generally less reactive than the aniline ring. The methyl groups and the aromatic C-H bonds can be targeted for functionalization.

Functionalization of Aromatic C-H Bonds

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. For biphenyl (B1667301) derivatives like this compound, palladium-catalyzed C-H arylation has emerged as a valuable tool for the construction of more complex biaryl structures. nih.govnih.govrsc.org These reactions typically involve the use of a directing group to control the regioselectivity of the C-H activation step. While the amino group itself can act as a directing group, its high reactivity often necessitates protection.

Oxidative and Reductive Manipulations

The dimethylphenyl moiety can be susceptible to oxidation under certain conditions. The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. The aromatic ring itself can also undergo oxidative degradation.

Conversely, the precursor to this compound, which is typically a nitro-substituted biphenyl derivative, can be synthesized and then reduced to the target aniline. The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry and can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/HCl), and other reducing agents. wikipedia.orgyoutube.commdpi.commdpi.comresearchgate.net

Advanced Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For reactions involving anilines, mechanistic studies often focus on the role of the amino group and the nature of the intermediates.

In electrophilic aromatic substitution reactions, the formation of the arenium ion (σ-complex) is the rate-determining step. lumenlearning.com Computational studies can provide insights into the stability of these intermediates and the transition states leading to their formation, helping to explain the observed regioselectivity. nih.gov

The mechanism of condensation reactions, such as Schiff base formation, involves a series of equilibria, including the formation of a hemiaminal intermediate. researchgate.net Spectroscopic techniques can be employed to detect and characterize these transient species. nih.gov

For C-H functionalization reactions, mechanistic investigations often focus on the nature of the catalytically active species and the elementary steps of the catalytic cycle, such as C-H activation, oxidative addition, and reductive elimination. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to quantifying the rate at which a chemical reaction proceeds and understanding the factors that influence this rate. For this compound, specific experimental data on reaction rates are not extensively documented. However, general principles of physical organic chemistry allow for predictions regarding its reactivity. The presence of two methyl groups on the phenyl ring, ortho and meta to the amino group, influences the electron density of the aromatic system and the nucleophilicity of the nitrogen atom.

The methyl groups are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and the amino group. This enhanced electron density generally leads to a faster rate of electrophilic aromatic substitution reactions compared to unsubstituted aniline. The rate of such reactions would be influenced by the nature of the electrophile, the solvent, and the temperature.

A study on the vapor-phase reaction of 3,4-xylidine with photochemically-produced hydroxyl radicals estimated a rate constant of 2.0 x 10-10 cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 2 hours, indicating a relatively rapid degradation in the atmosphere. nih.gov

Table 1: Estimated Rate Constant for the Reaction of 3,4-Xylidine with Hydroxyl Radicals

| Reactant | Rate Constant (cm³/molecule-sec) at 25°C | Atmospheric Half-life |

|---|

This data is based on a structure estimation method.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding the stepwise mechanism of a chemical transformation. For reactions involving this compound, the intermediates formed will depend on the specific reaction conditions.

In electrophilic aromatic substitution reactions, the initial intermediate is typically a resonance-stabilized carbocation known as an arenium ion or sigma complex. The attack of an electrophile on the aromatic ring of this compound would lead to the formation of such an intermediate. The positions of the methyl groups will direct the incoming electrophile primarily to the ortho and para positions relative to the strongly activating amino group.

For instance, in a reaction with a nitrating agent, the nitronium ion (NO₂⁺) would attack the electron-rich aromatic ring. The resulting arenium ion would be stabilized by resonance, with the positive charge delocalized over the ring and the amino group. The subsequent loss of a proton would lead to the formation of the nitro-substituted product.

In metabolic processes, the N-hydroxy derivatives of xylidine isomers are known to be produced. publisso.de These intermediates are implicated in the mechanism of methaemoglobin formation. publisso.de The main metabolite of 2,5-xylidine has been identified as 4-hydroxy-2,5-xylidine, suggesting that hydroxylation of the aromatic ring is a key transformation. publisso.de For 3,4-xylidine, identified conjugates in rats include 4-acetamido-2-methylbenzoic acid, 2-amino-4,5-dimethylphenyl sulfate, and 4-amino-2-methylbenzoic acid as a glucuronide, indicating a complex metabolic pathway involving multiple intermediates. publisso.de

While direct observation and characterization of reaction intermediates for this compound are not widely reported, the study of analogous reactions with other substituted anilines provides a strong basis for predicting the types of transient species involved in its chemical transformations.

Advanced Computational and Theoretical Investigations of 4 3,4 Dimethylphenyl Aniline

Electronic Structure and Molecular Orbital Analysis

Computational methods, particularly those rooted in Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 4-(3,4-Dimethylphenyl)aniline. Such analyses provide fundamental insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govusbio.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

For an aromatic amine like this compound, the HOMO is expected to be delocalized across the π-system of the biphenyl (B1667301) structure, with significant contributions from the nitrogen lone pair of the amino group. This delocalization makes the ortho and para positions of the aniline (B41778) ring particularly nucleophilic. nih.gov The LUMO would also be distributed over the aromatic rings. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily polarized and participate in chemical reactions. nih.gov A specific DFT calculation would be required to determine the precise energies and spatial distributions of these orbitals for this compound.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.0 to -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 3.0 to 5.0 eV | Correlates with chemical reactivity and stability |

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface of a molecule. openaccessjournals.com These maps are invaluable for predicting how a molecule will interact with other charged or polar species. tcichemicals.com

In an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen atom of the amino group and potentially delocalized into the π-system of the aniline ring. openaccessjournals.com Regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group. A detailed computational analysis would provide a quantitative MEP map, revealing the precise locations and magnitudes of these potentials and thus offering a guide to the molecule's reactive sites. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are key to understanding its physical properties and how it interacts with its environment.

As a biphenyl derivative, this compound is not planar. The two phenyl rings are twisted relative to each other, and the angle of this twist (the dihedral angle) is determined by a balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens on the two rings, which disfavors it. The presence of methyl groups on one of the rings introduces additional steric considerations that would influence the preferred conformation and the energy barrier to rotation around the central carbon-carbon single bond.

Calculating the rotational barrier involves mapping the molecule's potential energy as a function of the dihedral angle. Computational methods can determine the energy of the ground state (minimum energy conformation) and the transition state (maximum energy conformation, typically the planar or perpendicular arrangement). Studies on similar substituted biphenyls show that such barriers are typically on the order of several kJ/mol. researchgate.net The steric bulk of the methyl groups in this compound would likely influence this barrier, a hypothesis that could be confirmed through specific calculations. solubilityofthings.comaps.org

In the solid state, molecules of this compound would arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this molecule, the primary interactions would be hydrogen bonds involving the amino group (N-H···N or N-H···π) and van der Waals forces, including π-π stacking between the aromatic rings. researchgate.netmdpi.com

Prediction of Spectroscopic Properties from First Principles

Ab initio computational methods allow for the prediction of various spectroscopic properties before a compound is synthesized or analyzed experimentally. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can predict Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy. These theoretical predictions are crucial for interpreting experimental data and confirming molecular structures. For a novel or uncharacterized compound like this compound, such in silico spectroscopic data would be an invaluable tool for identification and characterization.

Non-Linear Optical (NLO) Properties and Photophysical Behavior

Theoretical Calculation of Hyperpolarizabilities

There is no available research that specifically calculates the first-order hyperpolarizability (β) or higher-order hyperpolarizabilities of this compound. Such calculations would typically involve quantum chemical methods, such as Density Functional Theory (DFT), to determine the molecule's response to an applied electric field. These computational studies are essential for predicting the NLO efficiency of a material. Without these foundational studies, no data on the hyperpolarizability of this compound can be presented.

Structure-Property Relationships for Optoelectronic Applications

An analysis of the structure-property relationships of this compound for optoelectronic applications is currently not possible. This type of investigation would require correlating the specific structural features of the molecule—such as the arrangement of the dimethylphenyl and aniline moieties and the resulting electronic distribution—with its optical and electronic properties. Understanding these relationships is crucial for designing novel materials for applications in devices like optical switches or modulators. As no studies have been published on this topic for this particular compound, a detailed discussion cannot be formulated.

To provide the requested detailed article, dedicated computational and experimental research focusing on the NLO and photophysical properties of this compound would need to be conducted.

Applications of 4 3,4 Dimethylphenyl Aniline in Advanced Materials and Catalysis

Integration into Polymer and Macromolecular Architectures

The incorporation of 4-(3,4-Dimethylphenyl)aniline into polymeric structures can lead to materials with tailored electronic and optical properties. While specific research on the direct polymerization of this compound is not extensively documented, the behavior of structurally similar aniline (B41778) derivatives provides a strong basis for understanding its potential in this field.

Polyaniline (PANI) is a well-known conductive polymer, and its electrical properties can be tuned by substituting various functional groups onto the aniline monomer. The introduction of alkyl groups, such as the two methyl groups in this compound, can influence the polymerization process and the final properties of the polymer. For instance, studies on poly(N-methylaniline) have shown that N-alkylation can affect the polymer's redox activity and electrical conductance. While polyaniline typically loses its activity at a pH above 4, some poly(N-alkylanilines) exhibit electrochemical activity even at neutral or slightly alkaline pH. lew.ro

However, the presence of bulky substituents on the nitrogen atom, as in N,N-dialkylanilines, can impede π-electron conjugation in the resulting polymer, potentially leading to lower electrical conductivity. lew.ro In the case of this compound, the substitution is on the phenyl ring, which is expected to have a different effect. Research on poly(2,3-dimethylaniline) has demonstrated that composites of this polymer with polyaniline can exhibit enhanced solubility and anticorrosive properties, with the conductivity of the composite increasing with higher aniline concentration. This suggests that polymers derived from dimethyl-substituted anilines can be tailored for specific applications where properties other than just high conductivity are desired.

The electrical conductivity of aniline-based polymers is a critical parameter for their application in electronic devices. The table below shows a comparison of the room temperature electrical conductivities of doped polyaniline and a copolymer of aniline and N-methylaniline.

| Polymer | Dopant | Room Temperature Conductivity (S/cm) |

| Polyaniline | HCl | 6.550 x 10⁻² |

| Poly(aniline-co-N-methylaniline) | HCl | 3.885 x 10⁻⁵ |

This table illustrates how modifications to the aniline monomer can significantly impact the electrical conductivity of the resulting polymer. ijirset.com

Aniline derivatives are crucial components in the design of organic materials for electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. In OLEDs, hole-transporting materials (HTMs) are essential for efficient device performance. These materials are typically electron-donating in nature, and chemical structures based on diphenylamine and its derivatives are widely used. pbworks.com

While direct applications of this compound in this context are not widely reported, the fundamental properties of aniline derivatives make it a promising candidate. For instance, the triphenylamine-based material TPA-2ACR has demonstrated excellent performance as a hole-transporting material in phosphorescent OLEDs, with high thermal stability and excellent efficiencies. nih.gov The structural similarity of this compound to the building blocks of such high-performance materials suggests its potential for similar applications. The dimethyl substitution pattern on the phenyl ring can be expected to influence the material's morphology, solubility, and electronic energy levels, which are all critical factors for device performance.

The performance of HTMs in OLEDs is often evaluated by their efficiency in devices. The following table presents the performance of two different hole-transporting materials in yellow phosphorescent OLEDs.

| Hole Transporting Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |

| TAPC (referenced device) | 32.53 | 18.58 | 10.6 |

| TPA-2ACR | 55.74 | 29.28 | 21.59 |

Role in Ligand Design for Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. The electronic and steric environment around the nitrogen can be fine-tuned by the substituents on the aromatic rings, which in turn influences the properties of the resulting metal complexes and their catalytic activity.

Aniline and its derivatives are known to form stable complexes with various transition metals, particularly palladium. These complexes have found widespread application as catalysts in cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.gov The aniline ligand can play a crucial role in stabilizing the metal center and influencing the catalytic cycle.

A patent for the synthesis of 3,4-dimethylaniline itself highlights the use of a water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex as a catalyst. google.com This demonstrates the compatibility of the 3,4-dimethylaniline moiety within a catalytic system involving palladium, suggesting that this compound could also serve as an effective ligand in similar catalytic setups. The presence of the additional phenyl group would likely modify the steric and electronic properties of the ligand, potentially leading to different catalytic activities and selectivities.

In addition to coordinating with metals, aniline derivatives can also function as organocatalysts. These catalysts, which are purely organic molecules, offer a more sustainable and often milder alternative to metal-based catalysts. The enantioselective organocatalytic alkylation of aniline rings with α,β-unsaturated aldehydes has been demonstrated, providing a route to chiral benzylic compounds. nih.gov

Precursor for Functional Organic Dyes and Pigments

A significant application of aniline and its derivatives is in the synthesis of azo dyes. unb.canih.gov These dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings and are widely used in the textile, printing, and food industries due to their vibrant colors and straightforward synthesis. nih.gov

The synthesis of azo dyes typically involves a two-step process: diazotization followed by a coupling reaction. nih.gov In the first step, a primary aromatic amine, such as this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. unb.ca This diazonium salt is a highly reactive electrophile.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound like a phenol or another aniline derivative. nih.gov The diazonium ion undergoes an electrophilic aromatic substitution reaction with the coupling component to form the azo dye. The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The dimethyl groups on the this compound would act as electron-donating groups, which can influence the color of the final dye.

The general reaction scheme for the synthesis of an azo dye from a primary aromatic amine is as follows:

Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O (Primary Aromatic Amine) → (Diazonium Salt)

Step 2: Azo Coupling [Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (Diazonium Salt) + (Coupling Component) → (Azo Dye)

Where Ar represents the 4-(3,4-dimethylphenyl) group and Ar' represents the aromatic group of the coupling component.

By carefully selecting the coupling component, a wide variety of dyes and pigments with different colors and properties can be synthesized from this compound. These dyes could find applications in various industries requiring stable and vibrant colorants.

Application in Sensor Technologies (Non-Biological)

The unique electronic and chemical properties of polyaniline (PANI) and its derivatives, including those synthesized from this compound, make them highly suitable for use as active elements in non-biological sensor technologies. nih.govuniroma1.it These polymers are attractive for sensor applications due to their straightforward synthesis, high environmental stability, and the ability to operate effectively at room temperature, which is a significant advantage over traditional metal-oxide-based sensors that require high temperatures. nih.govnih.gov The sensing mechanism of polyaniline-based materials is primarily rooted in their reversible doping-dedoping chemistry and changes in electrical conductivity upon interaction with various analytes. uniroma1.itmdpi.com

Polymers derived from aniline and its substituted counterparts are utilized in several types of sensor transduction modes, including conductometric, potentiometric, and amperometric systems. uniroma1.it The introduction of substituents like the dimethylphenyl group onto the aniline monomer can tune the polymer's physical and chemical properties, potentially enhancing sensitivity and selectivity towards specific analytes. researchgate.netresearchgate.net Research into PANI derivatives has demonstrated their effectiveness in detecting a range of substances, from toxic gases to heavy metal ions. nih.govmdpi.com

Detailed Research Findings

Gas Sensing: Polymers based on aniline derivatives are extensively studied for gas detection. The interaction between the polymer film and gas molecules leads to a measurable change in the material's resistance. nih.gov For instance, when exposed to ammonia (NH₃), the lone pair of electrons on the nitrogen atom of the ammonia molecule interacts with the polymer backbone. This causes a deprotonation (dedoping) of the polyaniline emeraldine salt form, converting it to the non-conductive emeraldine base and thereby increasing the sensor's resistance. nih.gov This process is reversible, allowing the sensor to be reused. nih.gov The high sensitivity and short response times of these polymer-based sensors at room temperature make them ideal for monitoring toxic gases like NH₃, hydrogen sulfide (H₂S), and various volatile organic compounds (VOCs). nih.govmdpi.com

Structurally similar compounds, such as 4-[4-(4-aminophenyl)phenyl]aniline, have been identified as key components in the development of selective hydrogen sensors, which are crucial for safety monitoring in industrial environments. nbinno.com The precise chemical structure of these aniline derivatives is central to achieving high sensitivity and minimizing interference from other gases. nbinno.com

Heavy Metal Ion Detection: Electrochemical sensors modified with conducting polymers offer a cost-effective and efficient alternative to traditional methods for detecting heavy metal ions in aqueous solutions. mdpi.comresearchgate.net The polymer films can act as sensitive platforms that chelate with metal ions. Techniques such as differential pulse voltammetry (DPV) are then used for quantitative detection. researchgate.net For example, a polyaniline-based composite was used to create a sensitive platform for the detection of lead (Pb²⁺) and cadmium (Cd²⁺) ions. researchgate.net The conductive nature of the polymer enhances the electron transport speed, while its chemical structure allows for effective chelation with the target heavy metal ions. researchgate.net

Research on other polymer systems has demonstrated the principle of using modified electrodes for detecting various metal ions. For instance, a polyazulene-based sensor showed high selectivity and sensitivity for Pb(II) ions, with a detection limit in the nanomolar range. mdpi.com Similarly, chemically modified electrodes have been developed for the detection of Cu²⁺, Hg²⁺, and Bi³⁺. mdpi.commdpi.com The performance of these sensors is often enhanced by creating porous or nanostructured polymer films, which increase the surface area available for interaction with the analyte. mdpi.com

The following tables summarize the performance of various sensors based on aniline derivatives and other conducting polymers for different non-biological analytes, illustrating the potential capabilities of sensors incorporating this compound.

Table 1: Performance of Polyaniline Derivative-Based Gas Sensors

| Analyte | Sensor Material | Detection Method | Detection Limit | Response Time | Reference |

|---|---|---|---|---|---|

| Aniline Vapor | UIO-66-SO₃H | Quartz Crystal Microbalance (QCM) | 20 ppb | - | researchgate.net |

| Ammonia (NH₃) | Polyaniline (PANI) Nanofibers | Chemiresistor | < 100 ppm | - | researchgate.net |

Table 2: Performance of Conducting Polymer-Based Electrochemical Sensors for Heavy Metal Ions

| Analyte | Sensor Material | Detection Method | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| Lead (Pb²⁺) | Polyazulene derivative | Differential Pulse Voltammetry (DPV) | 10⁻⁹ - 10⁻⁸ M | ~10⁻⁹ M | mdpi.com |

| Cadmium (Cd²⁺) | Polyazulene derivative | Differential Pulse Voltammetry (DPV) | 10⁻⁷ - 10⁻⁶ M | - | mdpi.com |

| Bismuth (Bi³⁺) | Self-doped PANI film | Differential Pulse Anodic Stripping Voltammetry (DPASV) | nM - mM range | 0.48 nM | mdpi.com |

These findings underscore the versatility of conducting polymers derived from aniline compounds in creating advanced, room-temperature sensor technologies for critical environmental and industrial monitoring applications.

Advanced Spectroscopic and Structural Research Techniques Applied to 4 3,4 Dimethylphenyl Aniline and Its Derivatives

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Single-crystal X-ray diffraction provides unambiguous proof of structure, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the conformation and stereochemistry of complex molecules.

A notable example is the structural analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, a complex derivative incorporating the 4-(3,4-dimethylphenyl)aniline moiety. iucr.orgiucr.org The analysis revealed that the quinoline (B57606) ring system is not perfectly planar. iucr.org The two benzene (B151609) rings derived from the dimethylaniline precursors are twisted relative to the quinoline core, with the angles between the mean planes of the quinoline ring and the benzene rings being 28.99 (11)° and 59.16 (11)°, respectively. iucr.orgiucr.org The dihedral angle between the two dimethylphenyl rings is 64.71 (14)°. iucr.org

The geometry around the secondary amine nitrogen (N41) was found to be slightly pyramidal, confirming its sp³ hybridization. iucr.orgiucr.org This is evidenced by the sum of angles around the nitrogen (352.7°) being less than the 360° expected for a planar sp² center. iucr.orgiucr.org The analysis also identified both intramolecular and intermolecular hydrogen bonds that dictate the supramolecular arrangement of the molecules in the crystal. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₅N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Quinoline Ring / Dimethylphenyl Ring 1) | 28.99 (11)° |

| Dihedral Angle (Quinoline Ring / Dimethylphenyl Ring 2) | 59.16 (11)° |

| Dihedral Angle (Dimethylphenyl Ring 1 / Dimethylphenyl Ring 2) | 64.71 (14)° |

| N-H···N Intermolecular Hydrogen Bond | Forms chains parallel to the a-axis |

Beyond the structure of a single molecule, X-ray diffraction is vital for characterizing co-crystals and other supramolecular assemblies. Co-crystals are multi-component solids where an active pharmaceutical ingredient (API) and a co-former are held together in a stoichiometric ratio by non-covalent interactions. nih.gov This approach is a powerful tool in crystal engineering to modify the physicochemical properties of a compound, such as solubility, melting point, and stability, without altering its chemical structure. nih.govresearchgate.netmdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR experiments are often necessary to fully assign the complex structures of substituted aromatic compounds like derivatives of this compound.

Two-dimensional NMR experiments correlate nuclear spins through chemical bonds or through space, resolving spectral overlap and revealing the connectivity of the molecular framework. harvard.eduemerypharma.com For a derivative of this compound, these techniques are essential for unambiguous assignment of protons and carbons, especially within the aromatic regions where signals are often crowded.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is used to map out the proton connectivity within the individual dimethylphenyl and aniline (B41778) rings. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with the carbon atom to which it is directly attached. This provides a clear map of C-H one-bond connections, greatly simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is particularly powerful for connecting different fragments of the molecule, for instance, linking the two aromatic rings through the N-H group or assigning quaternary carbons that are not visible in HSQC spectra. emerypharma.com

By combining these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the constitution of even highly complex derivatives.

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions in real-time (in-situ). nih.gov This provides invaluable information on reaction kinetics, the formation of intermediates, and reaction mechanisms. acs.org The synthesis of this compound and its derivatives often involves cross-coupling reactions like the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. libretexts.orgillinois.edu

By acquiring NMR spectra at regular intervals throughout the reaction, the consumption of reactants and the formation of products can be quantified by integrating their respective signals. azom.com Plotting the concentration of these species versus time allows for the determination of reaction rates and kinetic orders. mdpi.com For example, in a Suzuki coupling reaction monitored by ¹⁹F NMR, the disappearance of the signal for a fluorine-containing starting material and the appearance of the corresponding product signal can be tracked precisely. azom.com This data can be used to construct kinetic models, optimize reaction conditions (e.g., catalyst loading, temperature, base), and gain a deeper understanding of the catalytic cycle. acs.org

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its speed and sensitivity make it ideal for the real-time monitoring of organic reactions and the identification of transient intermediates that are crucial to understanding reaction mechanisms. proquest.com

The synthesis of biaryl amines often involves palladium-catalyzed cross-coupling reactions, which proceed through a series of short-lived organometallic intermediates. uvic.ca Techniques like Electrospray Ionization (ESI-MS), particularly when coupled with methods like pressurized sample infusion (PSI), allow for the direct sampling of a reaction mixture over time. uvic.ca This enables the simultaneous tracking of reactants, products, and key catalytic species. proquest.com

In studies of Suzuki and Negishi cross-coupling reactions, online ESI-MS has been used to observe crucial mechanistic steps. proquest.comnih.gov Researchers have successfully identified:

Catalytic Intermediates: Key species in the catalytic cycle, such as monoligated Pd(0) active catalysts and their deactivated forms, can be detected. proquest.com

Oxidative Addition Products: The intermediate formed after the aryl halide adds to the Pd(0) catalyst can be monitored, providing information on the rate-determining step. proquest.com

Short-lived Species: The high temporal resolution of MS allows for the observation of intermediates with lifetimes on the order of seconds. nih.gov

By monitoring the rise and fall of these species throughout the reaction, a detailed picture of the catalytic cycle can be constructed. This information is critical for catalyst design and reaction optimization, leading to more efficient and selective synthetic methods. uvic.ca

Other Advanced Analytical Methodologies

Advanced spectroscopic techniques offer profound insights into the molecular structure and electronic properties of novel compounds. For this compound and its derivatives, vibrational and electronic spectroscopy are pivotal in elucidating bonding characteristics and the nature of excited states, which are crucial for the development of new materials with tailored optical and electronic properties.

Vibrational Spectroscopy for Bonding Analysis (e.g., Raman, Terahertz Spectroscopy)

Vibrational spectroscopy, encompassing techniques such as Raman and Terahertz (THz) spectroscopy, provides a detailed fingerprint of the covalent bonds within a molecule. These methods are instrumental in understanding the structural nuances and intermolecular interactions of this compound.

Theoretical calculations, often employing Density Functional Theory (DFT), are a powerful tool for predicting and interpreting the vibrational spectra of aniline derivatives. asianpubs.orgmaterialsciencejournal.org Studies on similar molecules, like N,N-dimethylaniline, show that the vibrational modes can be assigned with high accuracy, providing a basis for understanding the more complex spectrum of this compound. sphinxsai.com For instance, the characteristic C-C stretching vibrations in benzene derivatives are typically observed in the 1400–1650 cm⁻¹ region, while C-H stretching vibrations appear around 3000 cm⁻¹. sphinxsai.com

Raman Spectroscopy

Raman spectroscopy is particularly effective for analyzing the non-polar bonds and symmetric vibrations that are often weak in infrared (IR) spectroscopy. For aromatic amines, Raman spectra can reveal detailed information about the phenyl ring and the C-N bond. Computational studies on various aniline derivatives have shown good correlation between calculated and experimental Raman frequencies. asianpubs.orgglobalresearchonline.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching vibration of the amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=C Ring Stretch | 1400 - 1650 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. sphinxsai.com |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the carbon-nitrogen bond. |

| C-H In-plane Bend | 1000 - 1300 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |

| C-H Out-of-plane Bend | 600 - 900 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. sphinxsai.com |

| This table presents typical wavenumber ranges for key vibrational modes in aniline derivatives based on literature data for related compounds. |

Terahertz Spectroscopy

Terahertz (THz) spectroscopy explores the low-frequency vibrational modes in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). This region is sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces, as well as large-amplitude molecular motions (torsional and phonon modes). While direct THz spectra for this compound are not prominently documented, studies on other organic nonlinear optical crystals, such as 3-nitroaniline, demonstrate the utility of THz time-domain spectroscopy (THz-TDS) in characterizing refractive indices and absorption coefficients in this frequency range. researchgate.net These intermolecular interactions can reveal dips in the THz spectrum, providing insight into the collective molecular behavior in the solid state. researchgate.net For derivatives of aniline, this technique holds the potential to probe the packing and crystalline structure, which are vital for applications in materials science.

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, is fundamental to understanding the electronic transitions and properties of excited states in molecules like this compound. These properties are critical for applications in optoelectronics and photonics.

The electronic spectrum of aniline and its derivatives is characterized by π → π* transitions within the aromatic system. nih.gov The absorption spectrum of aniline vapor, for example, shows strong absorptions corresponding to transitions to the first and second singlet excited states. researchgate.net The addition of a dimethylphenyl substituent is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the π-conjugated system.

Time-dependent density functional theory (TD-DFT) calculations are a common method to predict the vertical excitation energies and oscillator strengths of electronic transitions, which can then be compared with experimental data. nih.gov For aniline, TD-DFT calculations have been shown to agree well with experimental photoabsorption spectra. nih.gov

Excited State Properties

The characterization of excited states involves determining their energy, lifetime, and dipole moment. The excited state dipole moment is a key parameter that influences the solvatochromic behavior of a molecule and its nonlinear optical properties. For N,N-dimethylaniline, the excited state dipole moment has been determined to be significantly larger than the ground state dipole moment, indicating a substantial charge redistribution upon photoexcitation. osti.gov A similar charge transfer character is anticipated for the excited states of this compound.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π* (S₀ → S₁) | 280 - 320 | Transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often exhibiting vibrational fine structure. researchgate.net |

| π → π* (S₀ → S₂) | 220 - 260 | Transition to a higher energy excited singlet state, typically with a larger absorption cross-section. researchgate.net |

| Rydberg Transitions | < 220 | Transitions involving the excitation of an electron to a high-energy, diffuse atomic-like orbital. nih.gov |

| This table presents typical electronic transitions for aniline and its derivatives based on literature data. |

Further investigation into the excited state dynamics, using techniques like time-resolved fluorescence or pump-probe spectroscopy, would provide a more complete picture of the photophysical processes, such as intramolecular charge transfer, intersystem crossing, and non-radiative decay pathways, which are essential for the rational design of new functional materials based on the this compound scaffold.

Future Research Directions and Emerging Opportunities for 4 3,4 Dimethylphenyl Aniline

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of biphenylanilines often involves multi-step procedures that may require harsh reaction conditions or expensive catalysts. Future research is poised to address these limitations by focusing on novel, more efficient, and environmentally benign synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches : There is a growing emphasis on developing sustainable synthesis methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.org For the synthesis of aniline (B41778) derivatives, this includes exploring one-pot syntheses, reactions in aqueous media, and the use of recyclable catalysts. nih.gov An innovative approach is the use of a filter paper-based platform for reactions, which can streamline the process by avoiding complex equipment and time-consuming purification steps. rsc.orgresearchgate.net

Catalytic Innovations : The development of novel catalysts is central to advancing synthetic methodologies. For instance, a patented method for synthesizing 3,4-dimethylaniline involves the catalytic hydrogenation and dechlorination of 3-chloromethyl-4-methylnitrobenzene using a water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex catalyst. google.com This method is notable because the catalyst can be recovered from the aqueous phase and reused multiple times with consistent activity. google.com Another approach involves the high-pressure ammonolysis of 4-bromo-ortho-xylene in the presence of a copper catalyst to yield 3,4-dimethyl-aniline free from isomers. google.com

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Adapting cross-coupling reactions for the synthesis of 4-(3,4-Dimethylphenyl)aniline to flow chemistry could lead to higher yields and purity.

| Methodology | Description | Potential Advantages |

| Catalytic Hydrogenation | Simultaneous dechlorination and nitro-reduction of precursors using a recyclable palladium complex catalyst. google.com | High efficiency, catalyst reusability, cleaner product. google.com |

| High-Pressure Ammonolysis | Reaction of 4-bromo-ortho-xylene with ammonia using a copper catalyst. google.com | Produces an isomer-free product. google.com |

| Paper-Based Synthesis | Utilizing filter paper as a platform for water-based solvent systems in organic synthesis. rsc.orgresearchgate.net | Eco-friendly, simplifies purification, reduces need for complex equipment. rsc.orgresearchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increased efficiency, reduced waste, time-saving. nih.gov |

Design and Synthesis of Multi-Functionalized Derivatives for Advanced Applications

The true potential of this compound lies in its use as a scaffold for creating multi-functionalized derivatives tailored for specific, high-value applications. By strategically adding different functional groups to the biphenylaniline core, researchers can fine-tune its electronic, optical, and biological properties.

Emerging application areas for novel derivatives include:

Materials Science : Aniline derivatives are integral to the manufacturing of polymers and rubber. researchgate.net Copolymers such as poly(aniline-co-o-toluidine) can be combined with nanoparticles like Fe3O4 to create novel coatings with high corrosion resistance for carbon steel. mdpi.com Future work could focus on creating derivatives of this compound for use in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices.

Medicinal Chemistry : Aniline and its derivatives are foundational in drug development, exhibiting a wide range of biological activities, including anticancer, antioxidant, antifungal, and anti-inflammatory properties. researchgate.netnih.gov Researchers have successfully synthesized 4-anilinoquinazoline and 4-anilinoquinolinylchalcone derivatives that show potent anticancer activity. nih.govnih.gov Similarly, parthenolide derivatives containing aniline have been synthesized and tested for anti-leukaemia activity. chemrxiv.org Designing derivatives of this compound could lead to new therapeutic agents, potentially as multi-functional molecules targeting diseases like Alzheimer's by inhibiting cholinesterase and managing metal dyshomeostasis. nih.gov

| Derivative Class | Potential Application | Research Findings |

| Anilinoquinazolines | Anticancer Agents | Derivatives have been designed as potent inhibitors of EGFR and VEGFR-2 kinases, showing enhanced activity under hypoxic tumor conditions. nih.gov |

| Anilinoquinolinylchalcones | Anticancer Agents | Synthesized derivatives exhibited high cytotoxicity against breast cancer cells while being less toxic to normal cells. nih.gov |

| Polymer Composites | Corrosion Protection | Magnetic nanoparticles of poly(aniline-co-o-toluidine)/Fe3O4 blended with alkyd paint offer superior corrosion protection. mdpi.com |

| Parthenolide Adducts | Anti-leukaemia Agents | Aniline derivatives have been successfully added to parthenolide to create compounds with in vitro anti-leukaemia activity. chemrxiv.org |

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

Future opportunities in this domain include:

Predictive Synthesis : ML models can be trained on reaction data to predict the most effective reagents, catalysts, and conditions for synthesizing this compound and its derivatives. scitechdaily.com This reduces the need for extensive trial-and-error experimentation. A "lab-in-a-loop" concept, where AI algorithms are continuously refined with real-world experimental data, can create a self-correcting feedback cycle for discovery. mdpi.com

De Novo Drug Design : Generative AI models can design novel derivatives of this compound with desired biological activities. These models can explore a vast chemical space to identify candidates with high predicted efficacy and low toxicity for specific therapeutic targets.

Autonomous Synthesis : The combination of AI with automated synthesis platforms, or "molecule-making machines," enables the autonomous planning and execution of chemical syntheses. eurekalert.org AI systems like ChemCrow have been developed to integrate various software tools to autonomously plan and perform syntheses of complex molecules. sciencedaily.com This approach could dramatically increase the efficiency and reproducibility of chemical research. eurekalert.org

Development of New Characterization Tools and Methodologies

As more complex and functionalized derivatives of this compound are synthesized, the need for advanced characterization techniques becomes paramount. While standard methods provide essential structural information, future research will benefit from the development and application of more sophisticated analytical tools.

Current characterization of aniline derivatives often involves a suite of spectroscopic and analytical techniques:

Spectroscopy : Techniques such as UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, HSQC) are routinely used. researchgate.net

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular formulas. researchgate.net

Structural Analysis : Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of molecules in the solid state. researchgate.netresearchgate.net

Future advancements will likely focus on:

In-Situ Reaction Monitoring : Developing spectroscopic techniques (e.g., real-time NMR or Raman spectroscopy) that can monitor reactions as they occur in a flow reactor or reaction vessel. This provides valuable kinetic and mechanistic data, allowing for rapid optimization.

High-Throughput Screening : Integrating analytical techniques with automated platforms to rapidly screen the properties (e.g., biological activity, photophysical characteristics) of large libraries of newly synthesized derivatives.

Computational Correlation : Enhancing the synergy between experimental characterization and computational chemistry. researchgate.net For example, using Density Functional Theory (DFT) calculations to correlate experimentally observed spectroscopic data with the electronic structure and reactivity of the synthesized compounds. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.